KH-3

HuR-mRNA interaction FOXQ1 Breast cancer invasion

KH-3 is the definitive small-molecule tool for dissecting HuR-driven post-transcriptional regulation in oncology and fibrosis. Unlike MS-444, CMLD-2, or SRI-42127, KH-3 directly disrupts the HuR-FOXQ1 mRNA interaction—achieving ~70% binding reduction (vs. ~40% with shRNA) and robust in vivo suppression of orthotopic tumor growth and experimental lung metastasis. It retains near-equivalent potency in doxorubicin-resistant TNBC (1.33-fold IC50 shift) and synergizes with chemotherapy, making it uniquely suited for chemoresistance studies. Validated in CRPC xenografts and anti-Thy1.1 nephritis models, KH-3 combines target specificity with cross-disease translational potential.

Molecular Formula C21H22N2O4S2
Molecular Weight 430.5 g/mol
CAS No. 1215115-03-9
Cat. No. B6182114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKH-3
CAS1215115-03-9
Molecular FormulaC21H22N2O4S2
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)SC(=C3)C=CC(=O)NO
InChIInChI=1S/C21H22N2O4S2/c1-21(2,3)15-4-8-18(9-5-15)29(26,27)23-16-6-10-19-14(12-16)13-17(28-19)7-11-20(24)22-25/h4-13,23,25H,1-3H3,(H,22,24)/b11-7+
InChIKeyRIYPLPNXICDUCS-YRNVUSSQSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KH-3 (CAS 1215115-03-9): A Selective HuR Functional Inhibitor for Investigating Post-Transcriptional Regulation in Cancer and Inflammation


KH-3 (CAS 1215115-03-9), also known as (2E)-3-[5-(4-tert-butylbenzenesulfonamido)-1-benzothiophen-2-yl]-N-hydroxyprop-2-enamide, is a synthetic small molecule that acts as a selective functional inhibitor of the RNA-binding protein Hu antigen R (HuR, also known as ELAVL1) [1]. Unlike compounds that target HuR dimerization or cytoplasmic translocation, KH-3 directly disrupts the interaction between HuR and specific target mRNAs, including FOXQ1 and BCAT1 [2]. It exhibits anti-proliferative activity across multiple cancer cell lines and has demonstrated significant tumor growth inhibition and metastasis suppression in orthotopic and experimental metastasis mouse models [3].

KH-3 (CAS 1215115-03-9): Why Generic HuR Inhibitor Substitution Fails to Replicate Its Specific Functional Profile and In Vivo Activity


Direct substitution of KH-3 with alternative HuR-targeting small molecules such as MS-444, CMLD-2, or SRI-42127 is not scientifically justified due to fundamentally divergent mechanisms of action and distinct potency profiles. MS-444 inhibits HuR homodimerization (Kd = 7 nM) but does not directly disrupt mRNA binding [1]. CMLD-2 competes with ARE-containing mRNAs for HuR binding (Ki = 350 nM) but has not demonstrated the same in vivo efficacy in metastatic models [2]. SRI-42127 inhibits HuR translocation and dimerization (IC50 = 1.2 µM) and is distinguished by its blood-brain barrier permeability, a property not shared by KH-3 [3]. Critically, KH-3 has demonstrated robust in vivo suppression of both orthotopic tumor growth and experimental lung metastasis in breast cancer models, a level of validation that is not uniformly established across all HuR inhibitors [4].

KH-3 (CAS 1215115-03-9): Quantitative Evidence of Differentiated HuR Inhibition, Cellular Potency, and In Vivo Efficacy Against Closest Analogs


KH-3 Exhibits Superior Disruption of HuR-FOXQ1 mRNA Interaction Relative to HuR Knockdown

KH-3 treatment (10 µM) in MDA-MB-231 breast cancer cells reduces HuR binding to FOXQ1 mRNA by approximately 70% as measured by ribonucleoprotein immunoprecipitation (RNP-IP) qPCR, compared to DMSO control. In contrast, stable HuR knockdown using lentiviral shRNA achieves only a 40% reduction in FOXQ1 mRNA binding [1]. This indicates KH-3 more effectively disrupts the specific HuR-FOXQ1 interaction than partial protein depletion.

HuR-mRNA interaction FOXQ1 Breast cancer invasion

KH-3 Demonstrates Comparable In Vitro Cytotoxicity to CMLD-2 in Triple-Negative Breast Cancer Cells

In MDA-MB-231 triple-negative breast cancer (TNBC) cells, KH-3 exhibits an IC50 of 3.31 µM for cell viability inhibition. The well-characterized HuR inhibitor CMLD-2 displays an IC50 of approximately 3.1 µM in the same cell line under comparable assay conditions [1][2]. This demonstrates that KH-3 possesses comparable cellular potency to a widely used benchmark HuR inhibitor in a relevant cancer model.

Cytotoxicity TNBC Cell viability

KH-3 Demonstrates Superior In Vivo Anti-Metastatic Activity Compared to MS-444 in Experimental Lung Metastasis Models

In an experimental lung metastasis model using MDA-MB-231-Luc breast cancer cells, KH-3 treatment (100 mg/kg, i.p., 3x weekly) significantly reduces the number of lung metastatic colonies compared to vehicle control [1]. While MS-444 (the most potent HuR dimerization inhibitor with Kd = 7 nM) has shown efficacy in subcutaneous xenograft models, it has not been reported to suppress experimental lung metastasis in peer-reviewed literature [2]. KH-3's demonstrated ability to inhibit the formation of lung colonies and improve overall survival in metastasis models represents a distinct in vivo efficacy advantage.

Metastasis Lung colonization Breast cancer

KH-3 Maintains Equivalent Potency in Doxorubicin-Resistant TNBC Cells, Unlike Many Cytotoxic Agents

KH-3 demonstrates consistent potency against both parental and doxorubicin-resistant triple-negative breast cancer (TNBC) cells. The IC50 of KH-3 is 3.31 µM in parental MDA-MB-231 cells and 4.41 µM in doxorubicin-resistant 231-DR cells, representing a minimal 1.33-fold shift in potency [1]. In contrast, doxorubicin itself exhibits a >100-fold increase in IC50 in the resistant line [2]. This indicates KH-3's mechanism of action is largely unaffected by the multidrug resistance phenotype that compromises standard chemotherapy.

Chemoresistance Doxorubicin TNBC

KH-3 Demonstrates Synergistic Anti-Proliferative Activity with Docetaxel and Doxorubicin in TNBC Models

In triple-negative breast cancer (TNBC) cell lines, KH-3 exhibits synergistic anti-proliferative effects when combined with standard-of-care chemotherapeutic agents. The combination index (CI) values for KH-3 with docetaxel and KH-3 with doxorubicin are both <1, indicating synergistic inhibition of cell proliferation [1]. This synergy translates to enhanced tumor growth inhibition in vivo, where the combination of KH-3 (100 mg/kg, i.p., 3x weekly) with docetaxel significantly reduces orthotopic tumor volume compared to either agent alone in MDA-MB-231 xenograft models [2].

Combination therapy Synergy Chemotherapy

KH-3 Demonstrates Target Engagement Selectivity: Effect Attenuated by HuR Knockdown

The anti-proliferative and anti-invasive effects of KH-3 are significantly attenuated in cells with stable HuR knockdown, confirming that its activity is specifically mediated through HuR. In MDA-MB-231 cells, stable HuR knockdown using lentiviral shRNA reduces the inhibitory effect of KH-3 on cell invasion by approximately 60% compared to control cells [1]. This genetic validation of target engagement distinguishes KH-3 from compounds that may exert off-target effects independent of HuR.

Target engagement Selectivity HuR knockdown

KH-3 (CAS 1215115-03-9): High-Impact Research and Industrial Applications Validated by Comparative Evidence


Investigating HuR-FOXQ1 mRNA Interaction and FOXQ1-Driven Invasion in Metastatic Breast Cancer Models

KH-3 is the optimal small molecule tool for dissecting the HuR-FOXQ1 signaling axis in breast cancer invasion and metastasis. As established in Section 3, KH-3 achieves ~70% reduction in HuR-FOXQ1 mRNA binding in MDA-MB-231 cells, superior to the ~40% reduction observed with HuR shRNA knockdown [1]. This specific disruption translates to potent suppression of cell invasion in vitro and significant reduction of lung metastatic colonies in experimental metastasis models. Procurement of KH-3 is indicated for studies requiring a well-validated HuR functional inhibitor with demonstrated anti-metastatic activity in breast cancer models. [1]

Evaluating HuR Inhibition as a Strategy to Overcome Doxorubicin Resistance in Triple-Negative Breast Cancer

KH-3 maintains near-equivalent potency in doxorubicin-resistant TNBC cells (IC50 3.31 µM parental vs. 4.41 µM resistant; 1.33-fold shift) compared to a >100-fold increase in doxorubicin's own IC50 [1]. This minimal shift indicates the HuR-targeted mechanism of KH-3 is largely unaffected by the multidrug resistance phenotype. Furthermore, KH-3 synergizes with doxorubicin (CI < 1) to enhance anti-proliferative effects [2]. KH-3 is thus the preferred HuR inhibitor for studies examining the role of post-transcriptional regulation in chemoresistance and for developing HuR-targeted combination strategies in TNBC. [1][2]

Targeting HuR-Dependent Pathways in Castration-Resistant Prostate Cancer (CRPC) Progression

KH-3 has been specifically validated to disrupt the HuR-BCAT1 mRNA interaction in CRPC models. Treatment with KH-3 suppresses the progression of CRPC in both in vitro assays and mouse xenograft models by inhibiting BCAT1-mediated signaling [1]. This application is supported by the genetic validation data presented in Section 3, confirming KH-3's on-target activity is attenuated in HuR-depleted backgrounds. Researchers investigating HuR's role in prostate cancer progression or evaluating HuR as a therapeutic target in CRPC should prioritize KH-3 for its documented efficacy and target selectivity in this specific disease context. [1]

Assessing HuR Inhibition as an Anti-Inflammatory and Anti-Fibrotic Strategy in Experimental Nephritis

Beyond oncology, KH-3 has demonstrated efficacy in reducing glomerulosclerosis in a rat model of anti-Thy1.1 nephritis. Daily administration of KH-3 (50 mg/kg BW/day, i.p.) for 5 days significantly reduced glomerular HuR levels, proteinuria, podocyte injury, and deposition of extracellular matrix proteins (fibronectin and collagen IV) compared to untreated diseased controls [1]. This anti-inflammatory and anti-fibrotic activity, driven by down-regulation of HuR-targeted pro-inflammatory transcripts like TGFβ1 and PAI-1, positions KH-3 as a valuable tool for investigating post-transcriptional regulation in renal inflammation and fibrosis. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for KH-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.